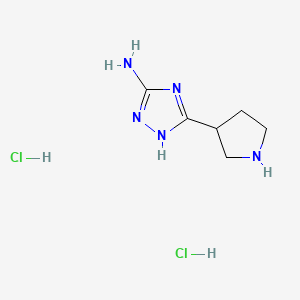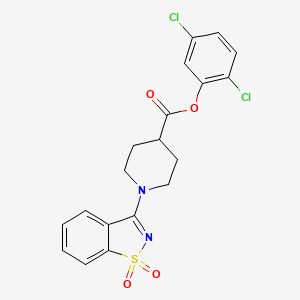
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide, also known as BPP-4, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPP-4 belongs to the class of piperidine-based compounds and is known to exhibit promising activity against various biological targets.
Wirkmechanismus
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide acts as a modulator of various biological targets, including the cannabinoid receptors, the dopamine transporter, and the nicotinic acetylcholine receptors. It has been shown to exhibit both agonist and antagonist activity depending on the target receptor. 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has also been shown to modulate the release of various neurotransmitters, including dopamine and acetylcholine, which are important in the regulation of various physiological and behavioral processes.
Biochemical and Physiological Effects:
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of various signaling pathways. 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has also been shown to exhibit neuroprotective effects, including the protection of dopaminergic neurons from oxidative stress and the prevention of neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide is its potential as a pharmacological tool for the study of various biological targets. 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the main limitations of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide. One area of interest is the development of more potent and selective analogs of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide that can be used as pharmacological tools for the study of various biological targets. Another area of interest is the investigation of the potential therapeutic applications of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide in the treatment of various neurological disorders, such as Parkinson's disease and addiction. Finally, the potential toxicity of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide needs to be further investigated to determine its safety profile for use in experimental settings.
Synthesemethoden
The synthesis of 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide involves a multi-step process that includes the reaction of 1-benzyl-3-pyridin-3-ylpyrazole-4-carboxylic acid with N-phenylpiperidine-4-carboxamide. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain pure 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has been extensively studied for its potential pharmacological properties. It has shown promising activity against various biological targets, including the cannabinoid receptors, the dopamine transporter, and the nicotinic acetylcholine receptors. 1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide has also been investigated for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and addiction.
Eigenschaften
IUPAC Name |
1-(1-benzyl-3-pyridin-3-ylpyrazole-4-carbonyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O2/c34-27(30-24-11-5-2-6-12-24)22-13-16-32(17-14-22)28(35)25-20-33(19-21-8-3-1-4-9-21)31-26(25)23-10-7-15-29-18-23/h1-12,15,18,20,22H,13-14,16-17,19H2,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJJOGOZYYFASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)C3=CN(N=C3C4=CN=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-O,5-O-dimethyl 4-O-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate](/img/structure/B7453622.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7453627.png)


![2-phenyl-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide](/img/structure/B7453651.png)


![(3E)-6-chloro-3-[[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-1H-indol-2-one](/img/structure/B7453670.png)
![N-benzyl-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7453685.png)
![N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B7453694.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide](/img/structure/B7453699.png)

![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]acetamide](/img/structure/B7453718.png)
![N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine](/img/structure/B7453724.png)